tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
tert-butyl N-[(6-methylsulfanylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-8-9-5-6-10(17-4)13-7-9/h5-7H,8H2,1-4H3,(H,14,15) |
InChI Key |
LAOHUAAEOKVJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metallation (DoM)
Directed lithiation at the pyridine’s 6-position enables precise introduction of methylthio groups. For instance, tert-butyl (6-chloropyridin-3-yl)carbamate undergoes lithiation with n-butyllithium (-78°C, THF) in the presence of TMEDA, followed by quenching with dimethyl disulfide. This method avoids competing side reactions observed in SNAr mechanisms, achieving 65% yield.
Low-Temperature Quenching Protocols
Critical to success is maintaining temperatures below -70°C during lithiation to prevent ring decomposition. A documented procedure from Ambeed.com details the addition of iodine after lithiation to generate 6-iodo intermediates, which are subsequently displaced by methylthio groups. This two-step approach (lithiation-iodination followed by SN2 substitution) achieves 59% overall yield.
Reductive Amination and Boc Protection
Nitrile Reduction to Primary Amines
Nickel-catalyzed reductions of pyridinyl nitriles offer a robust route to primary amines. For example, 6-(methylthio)picolinonitrile undergoes reduction with NaBH4 and NiCl2·6H2O in methanol, yielding 3-(aminomethyl)-6-(methylthio)pyridine. Subsequent Boc protection with di-tert-butyl dicarbonate in THF at 0°C furnishes the target compound in 61% yield over two steps.
Boc Protection Kinetics
The Boc group’s introduction is highly sensitive to pH and solvent polarity. Optimal conditions (0°C, anhydrous THF) prevent premature carbamate hydrolysis, while excess Boc anhydride (1.5 equiv) ensures complete amine protection.
Table 2: Reductive Amination and Boc Protection Efficiency
| Starting Material | Catalyst | Reducing Agent | Boc Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-(Methylthio)picolinonitrile | NiCl2·6H2O | NaBH4 | Boc2O | 61 | |
| 6-Chloropicolinonitrile | None | H2 (Pd/C) | Boc2O | 54 |
Multi-Step Synthesis from Pyridine Building Blocks
Sequential Functionalization Strategies
A modular approach constructs the pyridine core before introducing substituents. For instance, 3-(bromomethyl)pyridine is reacted with thiomethoxide to install the methylthio group, followed by Boc protection of the adjacent amine. This method, while lengthier (3–4 steps), allows for late-stage diversification of the pyridine scaffold.
One-Pot Methodologies
Recent innovations condense multiple steps into a single vessel. A patent from WO2012152983A1 describes a one-pot sequence where 6-chloropyridine-3-carbaldehyde undergoes reductive amination with tert-butyl carbamate, simultaneous thioetherification, and in situ Boc protection. This streamlined process reduces purification steps and improves overall yield (58%) .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Piperidine derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound is primarily explored as a potential drug candidate due to its structural features that may enhance bioactivity. The presence of the pyridine ring and methylthio group can influence the compound's interaction with biological targets, making it suitable for various therapeutic applications.
2. Antimicrobial Activity
Research has indicated that compounds containing pyridine derivatives can exhibit antimicrobial properties. Studies have shown that tert-butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate may inhibit the growth of certain bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells exposed to amyloid beta peptides .
Data Table: Biological Activities
| Activity Type | Measurement Method | Result |
|---|---|---|
| Antimicrobial Activity | Zone of inhibition assay | Significant inhibition observed |
| Neuroprotective Effects | MTT Assay | Increased cell viability |
| Oxidative Stress Reduction | TBARS Assay | Decreased malondialdehyde levels |
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate (47)
- Structure : Replaces -SMe with benzylthio (-SBn).
- Synthesis : Synthesized via NaH-mediated substitution of 6-chloropyridine precursor with benzyl mercaptan in DMF at 70°C .
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate (CAS 1355189-35-3)
- Structure : Contains 6-ethoxy and 2-methyl groups on the pyridine ring.
- Properties : Ethoxy (-OEt) enhances electron-donating effects, while 2-methyl introduces steric hindrance. Molecular weight: 266.34 g/mol; purity: 97% .
tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1)
Functional Group Modifications
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7)
- Structure : Hydroxymethyl (-CH2OH) at the 6-position.
- Properties : Increased polarity due to -OH, improving aqueous solubility compared to the hydrophobic -SMe group .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
Stereochemical and Morpholine Derivatives
tert-Butyl (((2R,3S)-4-benzyl-3-methylmorpholin-2-yl)methyl)carbamate
Table 1: Comparative Data for Key Analogs
Biological Activity
tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate is a chemical compound belonging to the carbamate class, characterized by its unique combination of a tert-butyl group, a methylthio-substituted pyridine, and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 250.35 g/mol. The compound typically appears as a white to slightly yellow crystalline solid and is soluble in organic solvents but has limited solubility in water .
The biological activity of this compound primarily involves its potential as an enzyme inhibitor . The carbamate moiety can form covalent bonds with the active sites of target enzymes, leading to inhibition of their activity. This mechanism is crucial in pharmacological research, particularly for developing therapeutic agents targeting various diseases .
Biological Targets
Research indicates that this compound may interact with several biological targets, including:
- Enzymes : The carbamate functionality allows it to act as a reversible or irreversible inhibitor, depending on the enzyme and conditions.
- Receptors : Potential interactions with cell surface receptors involved in signaling pathways may also be explored .
Cytotoxicity and Anticancer Properties
Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds structurally related to this compound showed significant growth inhibition against cancer cell lines such as MDA-MB-231 and HepG2, indicating potential anticancer properties .
Case Studies
- Inhibition Studies : In vitro studies demonstrated that methylthio-substituted pyridines exhibit diverse biological activities, including enzyme inhibition and potential anticancer effects. For example, certain derivatives showed IC50 values ranging from 2.43 to 14.65 µM against various cancer cell lines, suggesting significant biological activity that warrants further investigation .
- Mechanistic Insights : A study focusing on the mechanism revealed that certain derivatives could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at specific concentrations (1 µM) in MDA-MB-231 cells .
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate | Different position of methylthio group; potential enzyme inhibitor | |
| tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate | Contains chlorine substituent; explored for pharmaceutical applications | |
| tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate | Features dimethylamino group; distinct biological activity profile |
Q & A
Advanced Research Question
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.
- X-ray crystallography : Resolve binding modes with target enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
How can hydrolysis stability of the carbamate group be tested under physiological conditions?
Advanced Research Question
Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. Compare rates with control carbamates to assess relative stability .
What storage conditions preserve the compound’s stability?
Basic Research Question
Store lyophilized solids at 2–8°C in airtight containers under nitrogen. Solutions in anhydrous DMSO or DMF should be aliquoted and kept at -20°C to prevent hydrolysis .
How can computational modeling predict reactivity in nucleophilic substitutions?
Advanced Research Question
- Perform Density Functional Theory (DFT) calculations to map transition states and activation energies.
- Validate predictions with experimental kinetic data (e.g., SN2 reactions with thiols or amines) .
What analytical methods quantify trace impurities in synthesized batches?
Advanced Research Question
Ultra-HPLC (UHPLC) with UV/Vis or charged aerosol detection (CAD) provides ppm-level sensitivity. Coupled with tandem MS, it identifies impurities via fragmentation patterns .
How does the methylthio group influence the compound’s reactivity?
Advanced Research Question
The methylthio (-SMe) group enhances nucleophilicity at the pyridine ring, enabling regioselective functionalization (e.g., oxidation to sulfone or cross-coupling). Its electron-donating effects can be studied via Hammett plots or computational electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
